molecular formula C9H11Br2N B14493129 2,4-Dibromo-N-(propan-2-yl)aniline CAS No. 62982-58-5

2,4-Dibromo-N-(propan-2-yl)aniline

Cat. No.: B14493129
CAS No.: 62982-58-5
M. Wt: 293.00 g/mol
InChI Key: AJILQUOABXZGTA-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(propan-2-yl)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-(propan-2-yl)aniline typically involves the bromination of N-(propan-2-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted anilines, brominated derivatives, and other functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Similar structure but lacks the isopropyl group.

    2,6-Dibromoaniline: Bromine atoms at positions 2 and 6 instead of 2 and 4.

    N-(propan-2-yl)aniline: Lacks the bromine atoms.

Uniqueness

2,4-Dibromo-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

62982-58-5

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

2,4-dibromo-N-propan-2-ylaniline

InChI

InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

AJILQUOABXZGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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